2-(Benzyloxy)-1-methyl-3-vinylbenzene
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Overview
Description
2-(Benzyloxy)-1-methyl-3-vinylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a methyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-methyl-3-vinylbenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives . Another method involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-methyl-3-vinylbenzene undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position typically yields benzoic acid derivatives, while reduction of the vinyl group results in ethyl-substituted benzene derivatives .
Scientific Research Applications
2-(Benzyloxy)-1-methyl-3-vinylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-methyl-3-vinylbenzene involves its interaction with various molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis by binding to specific penicillin-binding proteins . In antioxidant applications, it may neutralize free radicals through electron donation .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Similar in structure but contains an imidazole ring instead of a benzyloxy group.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a hydroxy group and an aldehyde group instead of a vinyl group.
Uniqueness
2-(Benzyloxy)-1-methyl-3-vinylbenzene is unique due to its combination of a benzyloxy group, a methyl group, and a vinyl group on the benzene ring
Properties
IUPAC Name |
1-ethenyl-3-methyl-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-3-15-11-7-8-13(2)16(15)17-12-14-9-5-4-6-10-14/h3-11H,1,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAUDLDDWQWRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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